molecular formula C17H18N2O5 B177626 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide CAS No. 10268-50-5

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide

Cat. No.: B177626
CAS No.: 10268-50-5
M. Wt: 330.33 g/mol
InChI Key: KDOHTODTTGVPNS-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide is an organic compound with the molecular formula C17H19NO5 It is characterized by the presence of a nitro group attached to a benzamide structure, along with a 3,4-dimethoxyphenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and 4-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-dimethoxyphenethylamine is added to a solution of 4-nitrobenzoyl chloride in anhydrous dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in an aprotic solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Reduction: N-[2-(3,4-dimethoxyphenyl)ethyl]-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,4-dimethoxyphenethylamine and 4-nitrobenzoic acid.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound is used in biochemical assays to investigate its effects on cellular processes and enzyme activities.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For example, if the compound is used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the nitro group.

    3,4-Dimethoxyphenethylamine: The parent amine without the benzamide moiety.

    4-Nitrobenzamide: Contains the nitrobenzamide structure but lacks the 3,4-dimethoxyphenyl ethyl side chain.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide is unique due to the combination of the nitrobenzamide structure and the 3,4-dimethoxyphenyl ethyl side chain. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-23-15-8-3-12(11-16(15)24-2)9-10-18-17(20)13-4-6-14(7-5-13)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOHTODTTGVPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347957
Record name N-(3,4-Dimethoxyphenethyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10268-50-5
Record name N-(3,4-Dimethoxyphenethyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101347957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,4-Dimethoxyphenethyl)-4-nitrobenzamide
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